2H-chromene-3-sulfonyl chloride
Overview
Description
2H-chromene-3-sulfonyl chloride is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a sulfonyl chloride group attached to the third position of the chromene ring. Chromenes are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate to form a chromene intermediate, which is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of 2H-chromene-3-sulfonyl chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The chromene ring can undergo oxidation to form chromanones or reduction to form chromanols.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-chromene-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The sulfonyl chloride group is particularly reactive, allowing for the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Coumarin Sulfonamides: Similar in structure but contain a coumarin ring instead of a chromene ring.
Benzopyran Sulfonyl Chlorides: Similar in structure but differ in the position of the sulfonyl chloride group.
Uniqueness: 2H-chromene-3-sulfonyl chloride is unique due to its specific substitution pattern and the presence of the sulfonyl chloride group at the third position of the chromene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2H-chromene-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCKSIZJWKXGMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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